molecular formula C19H17ClN2O2S B3733151 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B3733151
M. Wt: 372.9 g/mol
InChI Key: OGSJKXQZHPXXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various forms of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to apoptosis (cell death) of cancer cells. This compound binds to the active site of BTK and prevents its activation, thereby blocking the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It also enhances the activity of other cancer therapies, such as chemotherapy and immunotherapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, this compound is still in the early stages of clinical development, and its efficacy and safety in humans are yet to be fully established.

Future Directions

There are several future directions for the development of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. This compound has been shown to enhance the activity of these therapies, and further studies are needed to optimize the dosing and scheduling of combination regimens. Another area of future research is the identification of biomarkers that can predict the response to this compound. This will enable the selection of patients who are most likely to benefit from the treatment. Finally, the development of more potent and selective BTK inhibitors is an ongoing research area, and this compound may serve as a template for the design of new inhibitors with improved efficacy and safety profiles.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent activity against various forms of cancer. Its selectivity for BTK and favorable pharmacokinetic profile make it a promising candidate for clinical development. Further studies are needed to fully establish its safety and efficacy in humans and to optimize its use in combination therapy with other cancer treatments.

Scientific Research Applications

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been extensively studied in preclinical models of various cancers, including B-cell malignancies, multiple myeloma, and solid tumors. It has shown promising results in inhibiting tumor growth and improving survival rates in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-11-4-6-14(12(2)8-11)16-10-25-19(21-16)22-18(23)15-9-13(20)5-7-17(15)24-3/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSJKXQZHPXXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 5
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.